molecular formula C12H7F2NO2 B6388211 4-(3,5-Difluorophenyl)picolinic acid CAS No. 1255638-17-5

4-(3,5-Difluorophenyl)picolinic acid

Cat. No.: B6388211
CAS No.: 1255638-17-5
M. Wt: 235.19 g/mol
InChI Key: UJDQGBSCXZWVMG-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)picolinic acid is an organic compound with the molecular formula C12H7F2NO2 It is a derivative of picolinic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Difluorophenyl)picolinic acid typically involves the reaction of 3,5-difluorobenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain high-purity product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a metal catalyst.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or a transition metal catalyst.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Difluorophenyl)picolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in metal coordination complexes, which can have biological activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)picolinic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can improve its binding affinity and specificity. The carboxylic acid group can participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

    Picolinic Acid: The parent compound, which lacks the fluorine substitutions.

    3,5-Difluorobenzoic Acid: Similar structure but without the pyridine ring.

    Nicotinic Acid: An isomer of picolinic acid with the carboxylic acid group at the 3-position.

Uniqueness: 4-(3,5-Difluorophenyl)picolinic acid is unique due to the presence of both the picolinic acid moiety and the difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3,5-difluorophenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-9-3-8(4-10(14)6-9)7-1-2-15-11(5-7)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDQGBSCXZWVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=CC(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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